Periplocin

描述

Origin and Historical Context of Periplocin in Traditional Medicine

This compound is a plant-derived glycoside primarily extracted from the root bark of Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family. medchemexpress.comwikipedia.org Known as "Cortex Periplocae" (or "Xiangjiapi" and "Bei-wujiapi") in Traditional Chinese Medicine (TCM), the root bark of P. sepium has a long history of medicinal use, dating back over 2000 years, with its first recording in the ancient text Shen Nong Ben Cao Jing. nih.govnih.gov Traditionally, Cortex Periplocae has been employed for the treatment of conditions such as rheumatoid arthritis, for strengthening bones and tendons, and as a cardiotonic agent. nih.govtandfonline.comtargetmol.com While traditionally used for rheumatic conditions and as a tonic, scientific studies of Cortex Periplocae have identified over 100 components, with this compound being a major focus due to its potential pharmaceutical effects. wikipedia.org

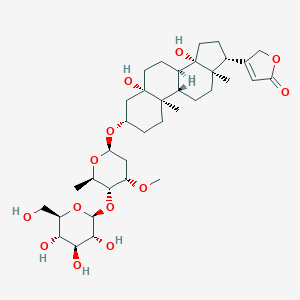

Chemical Classification and Structural Overview of this compound

This compound is classified as a cardiac glycoside. medchemexpress.comnih.govtandfonline.combiomol.com Cardiac glycosides are a class of organic compounds that contain a glycoside (sugar) portion and a non-sugar portion (aglycone or genin) attached to a steroid structure. researchgate.netresearchgate.net

As a cardiac glycoside, this compound shares structural similarities with other well-known compounds in this class, such as digoxin (B3395198), digitoxin, and ouabain, all of which contain a steroid skeleton linked to a carbohydrate moiety. researchgate.net This classification highlights its potential to influence cardiac activity, consistent with its traditional use as a cardiotonic agent. wikipedia.orgnih.govtandfonline.combiomol.com

The chemical structure of this compound consists of a steroid aglycone and a sugar chain attached at the C-3 position. biomol.commdpi.com Specifically, it is a cardenolide, a type of cardiac glycoside characterized by a five-membered butenolide ring at the C-17 position of the steroid nucleus. researchgate.net The formal name of this compound is (3beta,5beta)-3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-card-20(22)-enolide. biomol.com Its molecular formula is C₃₆H₅₆O₁₃, and it has a molecular weight of 696.8 g/mol . biomol.combiocompare.com The CAS number for this compound is 13137-64-9. medchemexpress.combiomol.comchemblink.com

This compound as a Cardiac Glycoside

Significance of this compound in Contemporary Biomedical Research

Detailed Research Findings

Research into this compound has revealed several key findings regarding its mechanisms of action and effects on various cell types.

Anticancer Activity:

this compound has demonstrated promising anticancer effects both in vitro and in vivo. tandfonline.com

It has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. biomol.comscienceopen.comcaymanchem.comkarger.comspandidos-publications.com

Mechanistically, this compound induces apoptosis (programmed cell death) in cancer cells through various pathways. tandfonline.combiomol.comcaymanchem.comkarger.comresearchgate.netresearchgate.net

In colorectal cancer cells, this compound promotes lysosomal damage and induces apoptosis, potentially through upregulating LGALS3 (galectin 3) and inducing excessive lysophagy. tandfonline.com

In gastric cancer cells, this compound has been shown to inhibit cell viability and induce apoptosis via the ERK1/2-EGR1 pathway. karger.com It can decrease the expression of anti-apoptotic protein Mcl-1 and increase cleaved caspase-3 in a dose-dependent manner. karger.com

Studies in lung cancer cell lines have shown this compound inhibits growth and induces apoptosis, potentially by blocking AKT/ERK signaling pathways. caymanchem.com Proteomic analysis in A549 lung cancer cells treated with this compound revealed changes in the expression of proteins related to transcription and proteolysis. frontiersin.org

this compound has also shown the ability to reduce tumor growth in mouse xenograft models of hepatocellular carcinoma and lung cancer. biomol.comcaymanchem.comnih.gov

In pancreatic cancer cells, this compound inhibits proliferation and induces apoptosis, potentially by regulating the AMPK/mTOR pathway and inhibiting p70S6 kinase. scienceopen.comresearchgate.net

this compound has shown effects on myxofibrosarcoma cells, decreasing viability and inducing apoptosis and cell cycle arrest, potentially via the ERK/p38/JNK pathway. researchgate.netnih.gov

Cardiac Effects:

Consistent with its traditional use, this compound has shown cardiotonic effects. wikipedia.orgnih.gov

Studies have indicated that this compound can improve the structure and function of the left ventricle in rat models of chronic heart failure. biomol.comcaymanchem.commdpi.com

It has also been shown to increase the viability and proliferation of mouse cardiac microvascular endothelial cells. biomol.comcaymanchem.com

Other Activities:

this compound has the potential to facilitate wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase. medchemexpress.com It has been shown to increase proliferation and collagen production in fibroblast cells. medchemexpress.com

this compound has been identified as a compound with potential senolytic activity, capable of eliminating senescent cells while preserving healthy cells. auctoresonline.org These compounds may bind to proteins like Bcl-2, which are involved in apoptosis regulation. auctoresonline.org

Cellular Pathway Modulation:

this compound has been observed to influence various cellular signaling pathways, including ERK, PI3K/Akt, AMPK/mTOR, ERK1/2-EGR1, and the β-catenin/TCF pathway. medchemexpress.combiomol.comscienceopen.comcaymanchem.comkarger.comresearchgate.netspandidos-publications.comresearchgate.net These interactions are thought to underlie its observed biological effects, particularly its anticancer properties. tandfonline.comscienceopen.comkarger.comspandidos-publications.com

While detailed quantitative data tables (like IC50 values for various cell lines) were mentioned in the search results, extracting and presenting them in a universally "interactive" format within this text-based response is not directly feasible. However, the findings indicate that such data exists in the cited literature and is crucial for understanding the potency of this compound in different contexts.

Structure

3D Structure

属性

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBPKUMWVXUSCA-AXQDKOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030586 | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13137-64-9 | |

| Record name | Periplocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13137-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIPLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Mechanisms of Action of Periplocin

Anticancer Research

Periplocin has demonstrated promising anticancer effects in both in vitro and in vivo studies across several cancer types. Its mechanisms often involve the inhibition of cell proliferation and growth, as well as the induction of apoptosis and autophagy.

Inhibitory Effects on Cell Proliferation and Growth

This compound has been shown to significantly inhibit the proliferation and growth of cancer cells in a concentration- and time-dependent manner across various cancer types.

Studies have shown that this compound inhibits the proliferation of OSCC cells, including SCC-15 and CAL-27 cell lines. This inhibition was observed to be dependent on both the concentration of this compound and the duration of treatment. For instance, treatment with this compound for 24, 48, and 72 hours significantly reduced cell proliferation. The sensitivity to this compound varied between cell lines, with CAL-27 cells showing higher sensitivity than SCC-15 cells at certain time points and concentrations amegroups.org. This compound may inhibit OSCC cell growth by affecting the cell cycle, potentially through its influence on CDK1 and CDK2 amegroups.org.

| OSCC Cell Line | Treatment Duration | This compound Concentration | Effect on Proliferation | Citation |

| SCC-15 | 24, 48, 72 h | Various | Significantly reduced | amegroups.org |

| CAL-27 | 24, 48, 72 h | Various | Significantly reduced | amegroups.org |

This compound has been found to inhibit the proliferation of pancreatic cancer cell lines, such as PANC1 and CFPAC1. Real-time cell analysis (RTCA) and colony formation assays have demonstrated that this compound treatment significantly inhibits the growth and decreases colony formation in these cells in a concentration- and time-dependent manner scienceopen.comnih.gov. For example, treatment with 125 nM and 250 nM this compound significantly inhibited the growth of pancreatic cancer cells scienceopen.com. This compound inhibits pancreatic cancer cell proliferation and induces apoptosis by activating the AMPK/mTOR pathway and inhibiting p70 S6K nih.govnih.govnih.govresearchgate.net. Inhibition of the AMPK/mTOR signaling pathway was shown to reduce this compound-induced proliferation inhibition scienceopen.com. In in vivo studies using xenograft models, this compound inhibited the growth of CFPAC1 tumors in nude mice scienceopen.comnih.govnih.govresearchgate.net.

| Pancreatic Cancer Cell Line | Assay Type | This compound Concentration | Effect on Proliferation/Growth | Citation |

| PANC1 | RTCA, Colony formation | 125 nM, 250 nM | Significantly inhibited proliferation and decreased colony formation | scienceopen.comnih.gov |

| CFPAC1 | RTCA, Colony formation | 125 nM, 250 nM | Significantly inhibited proliferation and decreased colony formation | scienceopen.comnih.gov |

| CFPAC1 (xenograft) | Tumor volume/weight | Not specified (in vivo) | Inhibited tumor growth | scienceopen.comnih.govnih.govresearchgate.net |

This compound treatment has been shown to markedly inhibit the growth of various human CRC cell lines in a dose-dependent manner. Tested cell lines include DLD-1, SW480, HCT116, SW620, HT29, LOVO, and RKO, with IC50 values ranging from 0.12 μM to 0.82 μM after 24-hour treatment tandfonline.com. The proliferation of CRC cells was significantly suppressed, as indicated by reduced numbers of clones and decreased EdU incorporation tandfonline.com. This compound also caused cell cycle arrest in CRC cells, with an increase in the proportion of cells in the G2/M phase tandfonline.com. In contrast, no obvious anti-proliferative effect was observed in normal human colon mucosal epithelial cells (NCM460) at concentrations that inhibited cancer cells tandfonline.com. In vivo studies using a mouse xenograft model with SW480 cells showed that this compound treatment resulted in a marked reduction in tumor size, weight, and growth rate tandfonline.com. This compound suppresses the growth of CRC cells by triggering LGALS3 (galectin 3)-mediated lysophagy tandfonline.comresearchgate.nettandfonline.comnih.govresearchgate.net.

| CRC Cell Line | Assay Type | This compound IC50 (24h) | Effect on Growth/Proliferation | Citation |

| DLD-1 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth, suppressed proliferation, caused G2/M arrest | tandfonline.com |

| SW480 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth, suppressed proliferation, caused G2/M arrest | tandfonline.com |

| HCT116 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |

| SW620 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |

| HT29 | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |

| LOVO | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |

| RKO | MTT | 0.12 - 0.82 μM (range across lines) | Markedly inhibited growth | tandfonline.com |

| SW480 (xenograft) | Tumor size, weight, growth rate | Not specified (in vivo) | Reduced tumor size, weight, and growth rate | tandfonline.com |

This compound has been identified as an active ingredient in Cortex periplocae that inhibits the growth of hepatocellular carcinoma (HCC) cells, including TRAIL-resistant lines nih.gov. This compound was able to inhibit HCC growth in xenograft models nih.gov. Treatment with this compound significantly inhibited Ki67 expression in Huh-7 tumors, suggesting inhibition of tumor growth in vivo nih.gov. It also reduced the percentage of cyclin-D1-positive cells in Huh-7 tumors nih.gov. This compound has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in HCC cells by inhibiting the AKT/NF-κB pathway nih.gov.

| Liver Cancer Cell Line | Assay Type | Effect on Growth/Proliferation | Citation |

| HCC cells (TRAIL-resistant) | Not specified (in vitro) | Inhibited growth | nih.gov |

| Huh-7 (xenograft) | Ki67 expression, Cyclin-D1 expression | Inhibited Ki67 and reduced Cyclin-D1 expression, suggesting inhibited tumor growth | nih.gov |

| HCC cells | Not specified (in vitro) | Inhibited proliferation, induced cell cycle arrest | nih.gov |

This compound has demonstrated an inhibitory effect on gastric cancer cell viability in a dose-dependent manner karger.comresearchgate.net. It inhibits the proliferation of gastric cancer cells and induces apoptosis both in vitro and in vivo karger.comresearchgate.net. This compound inhibits cell viability via the ERK1/2-EGR1 pathway to induce apoptosis karger.comresearchgate.net. It also inhibited the growth of tumor xenografts in vivo karger.comresearchgate.net. This compound increased the death receptors in gastric cancer cells by activating the ERK1/2-EGR1 pathway, thereby exerting an antitumor effect nih.govresearchgate.net.

| Gastric Cancer Cell Type | Assay Type | Effect on Viability/Proliferation | Citation |

| Gastric cancer cells | MTS assay | Inhibitory effect on viability in a dose-dependent manner | karger.comresearchgate.net |

| Gastric cancer cells | Not specified (in vitro and in vivo) | Inhibits proliferation | karger.comresearchgate.net |

| Gastric cancer xenografts | Tumor growth | Inhibited growth | karger.comresearchgate.net |

Myxofibrosarcoma (MFS)

This compound has demonstrated inhibitory effects on myxofibrosarcoma (MFS) cells. Research indicates that this compound can lead to growth suppression and promote apoptosis in liposarcoma cell lines, a related type of sarcoma dovepress.com. Furthermore, studies have shown that this compound can arrest the cell cycle of human myxofibrosarcoma cells in the G2/M phase. This cell cycle arrest is reported to occur via the ERK/p38/JNK pathway dovepress.comresearchgate.net. Investigations using myxofibrosarcoma cell lines, including subclones reflecting tumor heterogeneity, have shown promising effects of this compound, with higher effectiveness observed compared to doxorubicin (B1662922) in some instances researchgate.net. Apoptosis induction and cell cycle arrest mediated by this compound in human myxofibrosarcoma cells have been linked to the ERK/p38/JNK pathway researchgate.netnih.govdntb.gov.ua.

Multiple Myeloma (MM)

This compound exhibits cytotoxic effects on multiple myeloma (MM) cells. Studies have shown that this compound can inhibit the unfolded protein response (UPR), specifically suppressing the constitutive activation of the IRE1-XBP1 pathway in human MM cell lines such as AMO1 and RPMI8226 ashpublications.orgresearchgate.netnih.gov. This compound has also been shown to downregulate the transcription and protein levels of c-Myc, a key oncogene, in MM cells researchgate.net. Furthermore, this compound has demonstrated the ability to overcome bortezomib (B1684674) resistance in MM by suppressing growth and downregulating cell adhesion molecules selleckchem.comresearchgate.net. Low concentrations of this compound have been observed to increase the expression of immunologically important molecules like ICAM-1, 4-1BBL, and the therapeutic target molecule SLAMF7 in MM cells, potentially enhancing antibody-dependent cell-mediated cytotoxicity by Elotuzumab and T-cell dependent cellular cytotoxicity by Teclistamab ashpublications.org.

Lung Cancer

In vitro and in vivo studies have indicated that this compound inhibits the growth of lung cancer cells and induces apoptosis in a time- and dose-dependent manner nih.govresearchgate.net. This compound treatment has been shown to induce cell cycle arrest in lung cancer cells, with some studies reporting arrest in the G0/G1 phase nih.govresearchgate.net while another suggests G2/M phase arrest dovepress.com. The anti-cancer activity of this compound in lung cancer is associated with decreased levels of phosphorylated AKT and ERK nih.govresearchgate.net. Comparative proteomic analysis has revealed that this compound inhibits lung cancer growth by downregulating proteins such as ATP5A1, EIF5A, ALDH1, and PSMB6 nih.govchemfaces.comphytopurify.com.

Lymphoma

This compound has demonstrated anti-tumor effects in lymphoma cells. In vitro experiments using lymphoma cell lines like HuT 78 and Jurkat have shown that this compound significantly inhibits their proliferation in a dose- and time-dependent manner nih.govnih.govresearchgate.net. Importantly, this compound had no significant effect on the viability of normal peripheral blood lymphocytes nih.govnih.gov. This compound promotes apoptosis and arrests the cell cycle in the G2/M phase in lymphoma cells by downregulating the protein levels of CDK1 and cyclin B1 dovepress.comnih.govnih.gov. Network pharmacology analysis suggests that this compound's anti-lymphoma effects involve multiple targets and signaling pathways, including the PI3K-Akt, Ras, and MAPK signaling pathways dovepress.comnih.govnih.gov.

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis across various cancer cell types dovepress.comashpublications.orgresearchgate.netnih.govselleckchem.comnih.govchemfaces.comphytopurify.comwikidata.orgtandfonline.comnih.govctdbase.orgresearchgate.net. This compound has been shown to promote apoptosis in colorectal cancer, liver cancer, gastric cancer, myxofibrosarcoma, and pancreatic cancer tandfonline.com.

Mechanisms of Apoptosis Induction

This compound induces apoptosis through several pathways, including the activation of caspase signaling cascades.

This compound is known to activate caspase-dependent apoptotic pathways dovepress.comresearchgate.net. The activation of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) is a critical step in the apoptotic process.

Research indicates that this compound can induce the expression of death receptors, such as DR4 and FADD, which are involved in initiating the extrinsic apoptotic pathway dovepress.comphytopurify.com. This induction is linked to the activation of caspase-3, caspase-8, and caspase-9 dovepress.comphytopurify.com. Additionally, this compound can suppress inhibitors of apoptosis (IAPs), further promoting caspase activation phytopurify.com.

In the context of lung cancer, this compound has been shown to induce apoptosis by modulating the balance of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax. This shift favors the mitochondrial (intrinsic) apoptotic pathway, leading to the activation of caspase-3 and caspase-9 nih.govresearchgate.net.

Studies on myxofibrosarcoma cells have also indicated caspase 3/7 activation following this compound treatment, although the extent of activation can vary between cell lines researchgate.netresearchgate.net. Cleavage of PARP, a substrate of activated caspases, has also been observed researchgate.netresearchgate.net.

The activation of caspase-8 can directly cleave and activate caspase-3. Alternatively, activated caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria and triggers the intrinsic pathway, leading to the activation of caspase-9 and subsequently caspase-3 nih.govplos.org. Caspase-9 is primarily activated through the intrinsic pathway via the formation of the apoptosome complex, which involves cytochrome c release from mitochondria and Apaf-1 nih.gov. Activated caspase-9 then cleaves and activates downstream effector caspases, including caspase-3 nih.govplos.org. The activation of caspase-3, caspase-8, and caspase-9 by this compound highlights its ability to engage both extrinsic and intrinsic apoptotic pathways in cancer cells dovepress.comresearchgate.netnih.govresearchgate.netphytopurify.com.

Table 1: Summary of this compound's Effects on Cancer Cells and Apoptosis

| Cancer Type | Observed Effects | Involved Pathways/Proteins | Caspase Activation (3, 8, 9) | References |

| Myxofibrosarcoma | Growth suppression, Apoptosis induction, G2/M cell cycle arrest | ERK/p38/JNK pathway | Indicated dovepress.comresearchgate.netresearchgate.net | dovepress.comresearchgate.netresearchgate.netnih.govdntb.gov.uatandfonline.com |

| Multiple Myeloma | Cytotoxicity, Inhibition of UPR (IRE1-XBP1), Downregulation of c-Myc, Overcoming bortezomib resistance, Enhanced ADCC/TDCC | IRE1-XBP1 pathway, c-Myc, Na/K-ATPase, ICAM-1, 4-1BBL, SLAMF7 | Not explicitly detailed in search for MM, but general apoptosis induction is noted. | ashpublications.orgresearchgate.netnih.govselleckchem.comresearchgate.net |

| Lung Cancer | Growth inhibition (in vitro & in vivo), Apoptosis induction, G0/G1 or G2/M cell cycle arrest | AKT/ERK signaling pathway, ATP5A1, EIF5A, ALDH1, PSMB6, Bcl-2, Bax | Caspase-3, Caspase-9 nih.govresearchgate.net | dovepress.comnih.govresearchgate.netnih.govchemfaces.comphytopurify.com |

| Lymphoma | Proliferation inhibition, Apoptosis induction, G2/M cell cycle arrest | CDK1, Cyclin B1, PI3K-Akt, Ras, MAPK signaling pathways | Not explicitly detailed in search for Lymphoma, but general apoptosis induction is noted. | dovepress.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net |

| Hepatocellular Carcinoma | Sensitization to TRAIL, Apoptosis induction, Tumor growth repression (in vivo) | DR4, FADD, IAPs | Caspase-3, Caspase-8, Caspase-9 dovepress.comphytopurify.com | dovepress.comphytopurify.com |

| Pancreatic Cancer | Apoptosis induction, Proliferation inhibition, Reduced migration and invasion, Inhibited xenograft growth | AMPK/mTOR pathway, p70 S6K, Autophagy | Caspase family proteins detected nih.govscienceopen.com | selleckchem.comtandfonline.comresearchgate.netnih.govscienceopen.com |

| Colorectal Cancer | Growth inhibition, Apoptosis induction, Lysosomal damage, Excessive lysophagy | LGALS3 | Involved in apoptosis tandfonline.com | tandfonline.com |

| Gastric Cancer | Apoptosis induction, Enhanced TRAIL sensitivity | ERK1/2-Egr1 pathway, Death receptors DR4 and DR5 | Involved in apoptosis researchgate.net | tandfonline.comresearchgate.netnih.gov |

Modulation of Apoptosis-Associated Proteins

Research indicates that this compound modulates the expression of several proteins involved in the apoptotic cascade. Studies in human pancreatic cancer cells (CFPAC1 and PANC1) treated with this compound showed elevated expression of pro-apoptotic proteins such as Bax, cleaved Caspase-8, and cleaved Caspase-3. researchgate.netnih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was decreased. researchgate.netnih.gov Similar findings have been observed in gastric cancer cells (SGC-7901 and MGC-803), where this compound treatment led to a dose-dependent decrease in the anti-apoptotic protein Mcl-1 and non-activated Bid, while increasing cleaved caspase-3 levels. karger.com In lung cancer cells (A549 and LL/2), this compound also induced apoptosis by downregulating Bcl-2 and upregulating Bax, resulting in the activation of caspase-3 and caspase-9. karger.comnih.gov

Here is a summary of the modulation of apoptosis-associated proteins by this compound:

| Cell Line | This compound Treatment | Observed Effects | Source |

| Pancreatic Cancer (CFPAC1, PANC1) | 125 nM, 250 nM for 24 h | Increased Bax, cleaved Caspase-8, cleaved Caspase-3; Decreased Bcl-2 | researchgate.netnih.gov |

| Gastric Cancer (SGC-7901, MGC-803) | 0, 50, 100, or 200 µg/ml for 24 h | Decreased Mcl-1, non-activated Bid; Increased cleaved caspase-3 | karger.com |

| Lung Cancer (A549, LL/2) | Time- and dose-dependent | Downregulated Bcl-2; Upregulated Bax; Activated caspase-3 and caspase-9 | karger.comnih.gov |

| Glioma (U251, TG905) | Dose-dependent | Decreased caspase-3 and PARP; Upregulated cleaved caspase-3 | umw.edu.pl |

Downregulation of Inhibitors of Apoptosis (IAPs)

This compound has been shown to influence the expression of Inhibitors of Apoptosis (IAPs). In TRAIL-resistant human hepatocellular carcinoma (HCC) cells, this compound treatment, particularly in combination with TRAIL, suppressed several IAPs. biocrick.comchemfaces.comnih.gov This downregulation of IAPs contributes to the sensitization of these cells to TRAIL-induced apoptosis and leads to the activation of caspase 3, 8, and 9. biocrick.comnih.gov

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest in various cancer cell lines, preventing their proliferation. researchgate.nettandfonline.com

G2/M Phase Arrest

Several studies indicate that this compound can arrest the cell cycle at the G2/M phase. In human myxofibrosarcoma cells, this compound treatment led to a dose-dependent decrease in cells in the G1 and S phases, accompanied by a significant increase in cells in the G2/M phase. nih.govresearchgate.net This G2/M arrest was also observed in lymphoma cell lines (HuT 78 and Jurkat) and was associated with the downregulation of CDK1 and cyclin B1 proteins. dovepress.comnih.govmendeley.com Studies in breast cancer cells (MDA-MB-231) also showed that this compound induced a significant G2/M arrest. researchgate.net

Data on G2/M phase arrest induced by this compound:

| Cell Line | This compound Concentration | Treatment Duration | G2/M Phase Percentage (Control) | G2/M Phase Percentage (Treated) | Source |

| HuT 78 Lymphoma | 100 ng/mL | Not specified | 15.13 ± 0.53% | 23.38 ± 1.71% | dovepress.comnih.gov |

| HuT 78 Lymphoma | 200 ng/mL | Not specified | 15.13 ± 0.53% | 28.36 ± 5.13% | dovepress.comnih.gov |

| HuT 78 Lymphoma | 400 ng/mL | Not specified | 15.13 ± 0.53% | 41.15 ± 8.48% | dovepress.comnih.gov |

| Jurkat Lymphoma | 100 ng/mL | Not specified | 15.48 ± 0.65% | 16.41 ± 1.79% | dovepress.comnih.gov |

| Jurkat Lymphoma | 200 ng/mL | Not specified | 15.48 ± 0.65% | 25.39 ± 2.70% | dovepress.comnih.gov |

| Jurkat Lymphoma | 400 ng/mL | Not specified | 15.48 ± 0.65% | 24.28 ± 1.63% | dovepress.comnih.gov |

| Myxofibrosarcoma (MFS) | Respective IC50 | 24 h, 48 h | Decrease in G1/S | Increase in G2/M | nih.govresearchgate.net |

| Breast Cancer (MDA-MB-231) | 7.5 μM | Not specified | Not specified | Significant increase | researchgate.net |

G0/G1 Phase Block

This compound has also been reported to induce cell cycle arrest at the G0/G1 phase in certain cancer cell types. Studies on lung cancer cells demonstrated that this compound inhibited cell growth and induced apoptosis in a time- and dose-dependent manner by causing cell cycle arrest in the G0/G1 phase. karger.comnih.govresearchgate.netresearchgate.net

Modulation of Signal Transduction Pathways

This compound influences various signal transduction pathways critical for cancer cell survival and proliferation.

AMPK/mTOR Pathway Activation

Activation of the AMPK pathway and inhibition of the mTOR pathway are key mechanisms by which this compound exerts its anti-cancer effects in several cell lines. Studies in human pancreatic cancer cells (PANC1 and CFPAC1) have shown that this compound inhibits proliferation and induces apoptosis by activating the AMPK/mTOR pathway and inhibiting p70 S6K. researchgate.netnih.govnih.govscienceopen.comnih.govresearchgate.net This was evidenced by increased p-AMPK expression and decreased p-mTOR expression in treated cells. nih.govscienceopen.com The AMPK/mTOR pathway plays a significant role in regulating autophagy, which can also be influenced by this compound treatment. nih.govscienceopen.comresearchgate.netresearchgate.net Activating AMPK and inhibiting mTOR can repress the growth of various cancer cells. iiarjournals.org

Summary of this compound's effects on the AMPK/mTOR pathway:

| Cell Line | Observed Effects on Pathway Components | Downstream Effects | Source |

| Pancreatic Cancer (PANC1, CFPAC1) | Increased p-AMPK, Decreased p-mTOR, Inhibited p70 S6K | Inhibited proliferation, Induced apoptosis, Induced autophagy | researchgate.netnih.govnih.govscienceopen.comnih.govresearchgate.net |

This compound's impact on other signaling pathways, such as the PI3K-Akt, Ras, and MAPK pathways, has also been indicated through network pharmacology analysis and experimental validation in lymphoma cells. dovepress.comnih.govmendeley.com In lung cancer cells, this compound's anti-cancer activity was associated with decreased levels of phosphorylated AKT and ERK. karger.comnih.govbiocrick.comresearchgate.net Conversely, in fibroblast cells, this compound was shown to activate Src/ERK and PI3K/Akt pathways, promoting proliferation and wound healing, highlighting potential context-dependent effects. medchemexpress.com

Inhibition of Stat3 Signaling

Signal Transducer and Activator of Transcription 3 (Stat3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. This compound has been reported to inhibit Stat3 signal transduction. For instance, studies in human hepatic cells demonstrated that this compound inhibited the proliferation of SMMC-7721 cells and induced G2/M cell cycle arrest by inhibiting Stat3 signaling. mdpi.com Another cardiac glycoside, periplocymarin (B150456), which is also derived from Cortex Periplocae, has been shown to exert anti-hypertrophic effects by inhibiting the JAK2/STAT3 signaling pathway, reducing the phosphorylation and nuclear translocation of STAT3. nih.gov While this specific finding is for periplocymarin, it suggests a potential for related compounds like this compound to also impact this pathway. This compound treatment has also been shown to inhibit p-STAT3 expression in the context of collagen-induced arthritis in mice. plos.org

AKT/ERK Pathway Modulation

The AKT and ERK signaling pathways are central regulators of cell survival, proliferation, and growth. This compound has been shown to modulate these pathways, often leading to the inhibition of cancer cell growth. In lung cancer cells, this compound inhibited growth both in vitro and in vivo by suppressing the Akt/Erk signaling pathway and blocking the cell cycle in the G0/G1 phase. dovepress.comresearchgate.netnih.gov Studies using human (A549) and mouse (LL/2) lung cancer xenograft models showed that this compound's anti-tumor activity was associated with decreased levels of phosphorylated AKT and ERK. researchgate.net this compound has also been reported to promote wound healing through the activation of Src/ERK and PI3K/Akt signaling pathways mediated by Na/K-ATPase in fibroblast cells, indicating a context-dependent effect on these pathways. jci.orgnih.gov

Wnt/β-catenin Signaling Pathway Downregulation

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, playing a significant role in cell proliferation, differentiation, and survival. This compound has been shown to downregulate this pathway. In colon cancer cells, this compound inhibits growth and downregulates the expression of c-myc, both in vitro and in vivo, via beta-catenin/TCF signaling. dovepress.comspandidos-publications.com Research using human colon cancer SW480 cells demonstrated that this compound modulated the β-catenin/TCF signaling pathway, leading to apoptosis and inhibition of cell growth, potentially by downregulating downstream elements like survivin and c-myc. spandidos-publications.com

ERK1/2-EGR1 Pathway

The ERK1/2-EGR1 pathway has been implicated in the apoptotic effects of this compound in certain cancer types. This compound has been shown to induce apoptosis in gastric cancer cells via the activation of the ERK1/2-EGR1 pathway. dovepress.comresearchgate.netkarger.comcaymanchem.comumw.edu.pl Studies revealed that this compound upregulated the expression of both EGR1 and phosphorylated ERK1/2 in gastric cancer cells. karger.com This activation of the ERK1/2-EGR1 pathway is suggested to mediate the inhibitory effects of this compound on gastric cancer cell viability and induce apoptosis. karger.com

ERK/p38/JNK Pathway

The ERK, p38, and JNK pathways are major components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, involved in regulating various cellular responses, including apoptosis and cell cycle arrest. This compound has been shown to mediate its effects through the modulation of these pathways. In human myxofibrosarcoma cells, this compound mediated apoptosis and cell cycle arrest through the ERK/p38/JNK pathway. mdpi.comdovepress.comnih.govscite.ainih.gov this compound treatment led to an upregulation in the expression levels of phospho-ERK, phospho-p38, and phospho-JNK in these cells. nih.govresearchgate.net This suggests that the MAPK family, specifically the ERK, p38, and JNK components, plays a significant role in regulating the apoptotic processes induced by this compound in myxofibrosarcoma cells. researchgate.net

Induction of Autophagy and Lysophagy

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a dual role in cancer, either promoting survival or inducing cell death. Lysophagy is a specific type of selective autophagy targeting damaged lysosomes. This compound has been found to induce both autophagy and lysophagy. The current theory suggests that this compound promotes the induction of cell apoptosis, inhibits proliferation and migration, and suppresses tumor development by inducing apoptosis and autophagy. dovepress.com this compound has been shown to induce excessive autophagy activation and autophagy-dependent cell death in pancreatic cancer cells, potentially through the AMPK/mTOR pathway. nih.govresearchgate.netnih.gov In colorectal cancer cells, this compound exhibits anticancer activity by promoting lysosomal damage and inducing apoptosis, notably through the induction of excessive lysophagy. researchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govnih.gov

LGALS3 (Galectin 3)-Mediated Lysophagy

A specific mechanism identified for this compound-induced lysophagy involves LGALS3 (Galectin 3). This compound has been shown to suppress the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy. tandfonline.comtandfonline.comresearchgate.netnih.govnih.govorcid.orgtcdb.org Mechanistically, this compound upregulates LGALS3 by binding to it and preventing its Lys210 ubiquitination-mediated proteasomal degradation. researchgate.nettandfonline.comresearchgate.netnih.gov This leads to a massive redirection of LGALS3 to damaged lysosomes, promoting excessive lysophagy and exacerbating lysosomal damage in colorectal cancer cells. tandfonline.comnih.gov Inhibition of LGALS3-mediated lysophagy was found to attenuate this compound-induced lysosomal damage and growth inhibition in these cells, highlighting the critical role of this pathway in this compound's anticancer effects in colorectal cancer. tandfonline.comnih.gov

Suppression of Cell Migration and Invasion Studies have demonstrated that this compound can suppress the migration and invasion of various cancer cells. In pancreatic cancer cells (PANC1 and CFPAC1), this compound treatment significantly reduced their migration and invasion abilitiesnih.govnih.govresearchgate.netresearchgate.net. This effect is associated with the activation of the AMPK/mTOR signaling pathwaynih.govnih.govresearchgate.netresearchgate.net. Similarly, in multiple myeloma (MM) cells (ARP1 and ARP1-BR), this compound treatment reduced cell migration abilityresearchgate.netnih.govresearchgate.net.

Here is a summary of this compound's effects on cell migration and invasion in selected cancer cell lines:

| Cell Line | Cancer Type | Effect on Migration and Invasion | Associated Mechanism | Source |

| PANC1 | Pancreatic Cancer | Suppressed | AMPK/mTOR signaling pathway | nih.govresearchgate.netresearchgate.net |

| CFPAC1 | Pancreatic Cancer | Suppressed | AMPK/mTOR signaling pathway | nih.govresearchgate.netresearchgate.net |

| ARP1 | Multiple Myeloma | Reduced | Downregulation of CAMs | researchgate.netnih.govresearchgate.net |

| ARP1-BR | Multiple Myeloma | Reduced | Downregulation of CAMs | researchgate.netnih.govresearchgate.net |

Impact on Cancer Stemness this compound has been reported to suppress cancer stemness, particularly in multiple myeloma (MM) cells. Treatment with this compound significantly suppressed the stemness of MM cells, including both wild-type (ARP1) and bortezomib-resistant (ARP1-BR) cell linesresearchgate.netnih.govresearchgate.net. This suppression was evidenced by a decreased ALDH ratio and downregulation of the ALDH1A1 gene and iPSC genesresearchgate.netnih.govresearchgate.net.

Data on the effect of this compound on ALDH ratio in MM cells:

| Cell Line | This compound Concentration | ALDH Ratio (% of Control) | Source |

| ARP1 | 0 µM | 100 | researchgate.netnih.govresearchgate.net |

| ARP1 | [Mentioned Concentrations] | Decreased | researchgate.netnih.govresearchgate.net |

| ARP1-BR | 0 µM | 100 | researchgate.netnih.govresearchgate.net |

| ARP1-BR | [Mentioned Concentrations] | Decreased | researchgate.netnih.govresearchgate.net |

Note: Specific concentration values were not consistently available in the provided snippets for direct inclusion in the table, but the sources indicate a concentration-dependent decrease.

Cardiotonic Activity and Cardiac Remodeling this compound is known for its cardiotonic activity and has been investigated for its effects on cardiac remodeling. As a cardiac glycoside, this compound can act on the heart to strengthen positive inotropic forceresearchgate.net. Studies in DOCA-salt-induced heart failure rats demonstrated that this compound could significantly attenuate cardiac structural remodeling and improve cardiac diastolic functionresearchgate.netnih.govresearchgate.net. It also inhibited the recruitment of inflammatory and immune cells and decreased the expression of serum inflammatory cytokines, contributing to the alleviation of cardiac remodelingresearchgate.netnih.govresearchgate.net.

Alleviation of Cardiac Remodeling in Heart Failure

Studies have demonstrated that this compound can significantly attenuate cardiac structural remodeling and improve cardiac diastolic function in models of heart failure. Research in DOCA-salt-induced heart failure rats showed that this compound treatment led to a significant inhibition of the recruitment of inflammatory and immune cells and a decrease in the expression of serum inflammatory cytokines. nih.govresearchgate.netmedsci.cn Furthermore, this compound exhibited effects characteristic of cardiac glycosides, improving cardiomyocyte contractility and calcium transient amplitude. nih.gov These findings suggest that this compound may be a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF) by addressing diastolic dysfunction, preventing left ventricular hypertrophy, and ameliorating inflammatory responses. nih.govresearchgate.net Cardiac remodeling, a key process in the progression of heart failure, involves changes in the size, shape, structure, and function of the heart, often triggered by cardiac overload or injury, and is closely linked to oxidative stress and inflammation.

Traditional Use in Heart Failure Management

Cortex Periplocae, the source of this compound, has a long history of use in traditional Chinese medicine for the management of heart failure. wikipedia.orgresearchgate.netnih.govwikipedia.org This traditional application is based on its recognized cardiotonic effects. wikipedia.orgresearchgate.netnih.gov Clinical observations have reported the use of formulations containing this compound, such as Xiangjiapi mixture, for treating chronic congestive heart failure, showing notable efficacy rates. researchgate.net this compound is considered a major active constituent contributing to the cardiotonic properties of Cortex Periplocae. wikipedia.org

Anti-inflammatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory effects in various experimental settings. wikipedia.orgijper.orgnih.govresearchgate.netnih.govnih.govdovepress.comresearchgate.netnih.govresearchgate.net

This compound has been shown to modulate the expression levels of various inflammatory cytokines. In aluminum chloride-stimulated rat models, this compound administration significantly suppressed the concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. ijper.org Similarly, in DOCA-salt-induced heart failure rats, this compound treatment decreased the expression of serum inflammatory cytokines. nih.govresearchgate.net Studies on TNF-α-induced rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) revealed that this compound decreased the mRNA and protein expression levels of IL-1β and IL-6 in a dose-dependent manner. nih.govdovepress.com Furthermore, research indicates that this compound can inhibit TNF-α-induced inflammation in the context of intervertebral disc degeneration. nih.govresearchgate.net In collagen-induced arthritis mice, Periploca forrestii saponin, which contains this compound, decreased the levels of M1 macrophage cytokines like IL-1β and TNF-α. researchgate.net

Data on the modulation of inflammatory cytokines by this compound:

| Model | Inflammatory Cytokine | Effect of this compound Treatment | Source |

| Aluminum chloride-stimulated rats | IL-1β | Suppressed | ijper.org |

| Aluminum chloride-stimulated rats | TNF-α | Suppressed | ijper.org |

| Aluminum chloride-stimulated rats | IL-6 | Suppressed | ijper.org |

| DOCA-salt-induced heart failure rats | Serum inflammatory cytokines | Decreased | nih.govresearchgate.net |

| TNF-α-induced RA-FLSs | IL-1β (mRNA & protein) | Decreased (dose-dependent) | nih.govdovepress.com |

| TNF-α-induced RA-FLSs | IL-6 (mRNA & protein) | Decreased (dose-dependent) | nih.govdovepress.com |

| Collagen-induced arthritis mice (P. forrestii saponin) | IL-1β | Decreased | researchgate.net |

| Collagen-induced arthritis mice (P. forrestii saponin) | TNF-α | Decreased | researchgate.net |

A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.govdovepress.comresearchgate.netresearchgate.netresearchgate.netplos.orgresearchgate.netscienceopen.com Studies have shown that this compound treatment decreases the increased levels of phosphorylated inhibitor of kappa B (p-IκBα)/IκBα and p-NF-κB/NF-κB ratio, which are indicators of NF-κB activation. nih.gov This inhibition of NF-κB signaling contributes to the observed reduction in inflammatory cytokine expression and promotion of apoptosis in inflammatory cells, such as rheumatoid arthritis fibroblasts. nih.govdovepress.com this compound has been indicated to function through the inhibition of NF-κB signaling pathways and attenuating interactions between NF-κB and nuclear factor of activated T-cells 1 (NFATc1). nih.govresearchgate.net Cardiac glycosides, including this compound, are strongly connected to immunogenic cell death and exert immunomodulatory effects, primarily by suppressing T-helper cell activity or modulating the transcription of immune response genes by inhibiting NF-κB. researchgate.net

This compound has demonstrated significant effects on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), which play a crucial role in the pathogenesis of rheumatoid arthritis. biomedpress.orgsmw.chfrontiersin.org Studies on TNF-α-induced RA-FLSs showed that this compound treatment inhibited cell viability in a dose-response manner and triggered cell apoptosis dose-dependently. nih.govdovepress.com This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic regulators such as BAX, cleaved caspase-3, and cleaved caspase-9. nih.gov this compound's ability to decrease cell viability and cytokine expression while promoting apoptosis in RA-FLSs through the inhibition of the NF-κB signaling pathway suggests its potential as a therapeutic approach for rheumatoid arthritis. nih.govdovepress.com Periploca forrestii saponin, containing this compound, has also shown potential in treating rheumatoid arthritis by suppressing inflammatory cytokines and NF-κB pathways. researchgate.netmagtechjournal.com

Data on the effects of this compound on TNF-α-induced RA-FLSs:

| Parameter | Effect of this compound Treatment | Mechanism Involved | Source |

| Cell viability | Inhibited (dose-response) | Inhibition of NF-κB signaling | nih.govdovepress.com |

| Cell apoptosis | Triggered (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |

| Bcl-2 expression | Downregulated | Apoptotic regulation | nih.gov |

| BAX expression | Upregulated | Apoptotic regulation | nih.gov |

| Cleaved caspase-3 | Upregulated | Apoptotic regulation | nih.gov |

| Cleaved caspase-9 | Upregulated | Apoptotic regulation | nih.gov |

| IL-1β expression | Decreased (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |

| IL-6 expression | Decreased (dose-dependent) | Inhibition of NF-κB signaling | nih.govdovepress.com |

| p-IκBα/IκBα ratio | Decreased | Inhibition of NF-κB signaling | nih.gov |

| p-NF-κB/NF-κB ratio | Decreased | Inhibition of NF-κB signaling | nih.gov |

Inhibition of NF-κB Signaling

Neuroprotective Activity

This compound has demonstrated neuroprotective activity in experimental models of neurodegenerative conditions. ijper.orgmagtechjournal.comphcogres.comphcogres.comscispace.com In a rat model of aluminum chloride-stimulated Alzheimer's disease, this compound exhibited neuroprotective effects. ijper.orgphcogres.comphcogres.com Treatment with this compound significantly suppressed impaired learning ability and memory, reduced lipid oxidation (MDA levels), and inhibited lactate (B86563) dehydrogenase, Na+ K+ ATPase, acetylcholinesterase, and nitric oxide activity. ijper.org It also promoted antioxidant regulation by increasing levels of Reduced glutathione (B108866), Catalase, and Superoxide (B77818) dismutase. ijper.org The neuroprotective potential of this compound in this model is attributed to its potent antioxidant and anti-inflammatory properties, which help to attenuate AlCl3-induced learning deficits, tissue damage, and cholinergic dysfunction by suppressing reactive free radicals and inflammatory mediators. ijper.org These findings suggest that this compound may be a possible therapeutic option for neurodegenerative diseases, although further research is needed. ijper.org

Modulation of Oxidative Stress and Inflammatory Mediators

This compound has demonstrated potential in modulating oxidative stress and inflammatory mediators. Studies have indicated that this compound can attenuate learning deficits, tissue damage, and cholinergic dysfunction induced by agents like aluminium chloride (AlCl3) in rat models, which is attributed to its antioxidant and anti-inflammatory capabilities. ijper.org It has been observed to suppress reactive free radicals and inflammatory mediators. ijper.org

This compound treatment in AlCl3-stimulated Alzheimer's disease models in rats significantly suppressed levels of malondialdehyde (MDA), a marker of lipid peroxidation. ijper.org Concurrently, it enhanced the activity of antioxidant enzymes such as reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), which were found to be considerably lower in AlCl3-administered rats compared to control groups. ijper.org

Furthermore, this compound administration suppressed the concentrations of inflammatory regulators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). ijper.org These findings suggest that this compound's neuroprotective effects may be linked to its ability to counteract oxidative stress and reduce pro-inflammatory cytokine levels. ijper.org

| Marker/Mediator | AlCl3 Group (Relative Level) | This compound Treatment (Relative Level) | Effect of this compound Treatment | Source |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Elevated | Suppressed | Reduction | ijper.org |

| Reduced Glutathione (GSH) | Lowered | Enhanced | Increase | ijper.org |

| Catalase (CAT) | Lowered | Enhanced | Increase | ijper.org |

| Superoxide Dismutase (SOD) | Lowered | Enhanced | Increase | ijper.org |

| Interleukin-1β (IL-1β) | Elevated | Suppressed | Reduction | ijper.org |

| Tumor Necrosis Factor-α (TNF-α) | Elevated | Suppressed | Reduction | ijper.org |

| Interleukin-6 (IL-6) | Elevated | Suppressed | Reduction | ijper.org |

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

This compound has shown potential as a therapeutic option for neurodegenerative diseases, particularly in the context of Alzheimer's disease (AD). ijper.org Research using aluminium chloride-stimulated rat models of AD demonstrated that this compound treatment attenuated learning deficits and tissue damage. ijper.org It also addressed cholinergic dysfunction, a hallmark of AD, by suppressing acetylcholinesterase activity. ijper.org

The observed neuroprotective effects are attributed to this compound's potent antioxidant and anti-inflammatory properties, which help counteract the oxidative stress and neuroinflammation implicated in AD pathogenesis. ijper.org While these findings are promising, further research in various AD models is needed to confirm this compound's neuroprotective activity before clinical trials. ijper.org

Effects on Protein Homeostasis

This compound has been found to influence protein homeostasis, particularly through its effects on the unfolded protein response (UPR). nih.govsciencedaily.com

Suppression of Unfolded Protein Response (UPR)

The unfolded protein response (UPR) is a crucial mechanism that maintains protein homeostasis in the endoplasmic reticulum (ER). nih.govsciencedaily.commdpi.com Dysregulation of UPR signaling is associated with the pathogenesis of various human diseases. nih.govsciencedaily.commdpi.com this compound has been identified as a compound that suppresses the UPR. nih.govsciencedaily.com

Research screening small-molecule compounds from natural extracts revealed that this compound is a potent inhibitor of the UPR. nih.govsciencedaily.com This suppressive effect extends to multiple branches of the UPR signaling network. nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.org

| Compound | Effect on UPR | Source |

|---|---|---|

| This compound | Suppresses | nih.govsciencedaily.combanrepcultural.org |

Inhibition of IRE1-XBP1 Pathway

One of the key mechanisms by which this compound suppresses the UPR is through the inhibition of the inositol-requiring enzyme 1 (IRE1)-XBP1 pathway. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net The IRE1-XBP1 axis is a major signaling branch of the UPR that is activated in response to the accumulation of unfolded proteins in the ER. nih.govmdpi.com

Studies have shown that this compound is a potent inhibitor of the IRE1-XBP1 axis. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net This inhibition includes suppressing the splicing activity of X-box binding protein 1 (XBP1), a key event in the activation of this pathway. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net this compound has also been shown to suppress the constitutive activation of XBP1. nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.org

Suppression of PERK and ATF6 Axes

In addition to inhibiting the IRE1-XBP1 pathway, this compound also suppresses the other major UPR axes: protein kinase R-like endoplasmic reticulum kinase (PERK) and activating transcription factor 6 (ATF6). nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp The PERK and ATF6 pathways are distinct branches of the UPR that contribute to the cellular response to ER stress through different mechanisms. mdpi.comf1000research.com

Research indicates that this compound suppresses the activation of both the PERK and ATF6 pathways. nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp This comprehensive suppression of all three major UPR branches (IRE1, PERK, and ATF6) by this compound highlights its broad impact on protein homeostasis regulation under ER stress conditions. nagoya-cu.ac.jpeurekalert.org

| UPR Pathway | Effect of this compound | Source |

|---|---|---|

| IRE1-XBP1 | Inhibition | nih.govsciencedaily.comnagoya-cu.ac.jpbanrepcultural.orgresearchgate.net |

| PERK | Suppression | nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp |

| ATF6 | Suppression | nih.govsciencedaily.comnagoya-cu.ac.jpeurekalert.orgbanrepcultural.orgnii.ac.jpnagoya-cu.ac.jp |

Potential Senolytic Activity

In experimental screens using model cell lines of oncogene- and therapy-induced senescence, this compound exhibited senolytic activity with potencies and dose-responses comparable to known senolytics. biorxiv.org Specifically, in senescent A549 cells, this compound displayed strong senolytic action. biorxiv.org The senolytic index (SI), defined as the ratio between the IC50 of control cells and the IC50 of senescent cells, provides a measure of selectivity towards senescent cells. biorxiv.org

| Compound | Cell Type (Senescence Model) | IC50 Control Cells | IC50 Senescent Cells | Senolytic Index (SI) | Source |

|---|---|---|---|---|---|

| This compound | A549 (Therapy-induced) | 267 nM | 72.2 nM | 3.7 | biorxiv.org |

Note: Data extracted from dose-response curves presented in the source.

Wound Healing Promotion

This compound has shown potential in promoting wound healing. Studies using fibroblast L929 cells, a common model for wound healing research, have indicated that this compound can significantly enhance key processes involved in wound repair, including cell proliferation, migration, and collagen production. nih.govmedchemexpress.com These effects are crucial for the closure and regeneration of damaged tissue. The wound healing activity of this compound has also been investigated in in vivo models, such as rat excisional wound models, where it was observed to increase the rate of wound closure, re-epithelialization, granulation tissue formation, and collagen accumulation. nih.gov

Activation of Src/ERK and PI3K/Akt Pathways

A significant mechanism through which this compound promotes wound healing involves the activation of the Src/ERK and PI3K/Akt signaling pathways. nih.govmedchemexpress.com These pathways are well-established regulators of cellular processes vital for wound repair, including cell survival, proliferation, and migration. acs.org Studies have shown that this compound treatment leads to increased phosphorylation of key proteins within these pathways, indicating their activation in a dose-dependent and time-dependent manner in fibroblast cells. medchemexpress.com

Na/K-ATPase Mediated Processes

The activation of the Src/ERK and PI3K/Akt pathways by this compound is mediated by Na/K-ATPase. nih.govmedchemexpress.com Na/K-ATPase, traditionally known for its role in maintaining ion gradients across cell membranes, also functions as a signal transducer. Research indicates that this compound's beneficial effects on wound healing, mediated through the Src/ERK and PI3K/Akt pathways, are dependent on its interaction with Na/K-ATPase. nih.gov Inhibition of the Na/K-ATPase/Src complex or knockdown of Na/K-ATPase expression has been shown to abolish the subsequent activation of these downstream pathways and attenuate the pro-wound healing effects induced by this compound. nih.gov This highlights the critical role of Na/K-ATPase in coupling this compound's presence to the intracellular signaling cascades that promote wound repair.

Below is a summary of the observed effects of this compound on L929 fibroblast cells:

| Effect | Observation | Reference |

| Proliferation | Significantly boosted; increased up to 131% at 20 µM | nih.govmedchemexpress.com |

| Migration | Significantly promoted | nih.govmedchemexpress.com |

| Collagen Production | Stimulated; increased | nih.govmedchemexpress.com |

Pharmacokinetics and Tissue Distribution of Periplocin and Its Metabolites

Absorption Characteristics

Studies indicate that periplocin shows poor absorption when administered orally. nih.gov Despite frequent clinical use via oral administration, detecting this compound in vivo after oral dosing has been challenging, highlighting a need to understand its characteristics post-oral administration. nih.govresearchgate.net Investigations using techniques like single-pass intestinal perfusion in rats have aimed to assess the effective intestinal permeability of this compound. nih.gov These studies have determined parameters such as the fraction absorbed (F(a)), absorption rate constant (K(a)), and effective permeability coefficient (P(eff)). For instance, at a concentration of 6 µg/mL, the determined F(a) of this compound was 0.151 ± 0.072, the K(a) was 0.0102 ± 0.0039/min, and the P(eff) was 0.0021 ± 0.0012 cm/min. nih.gov These findings suggest that this compound may have high permeability and could be absorbed in the rat intestine. nih.gov Following oral administration of Cortex Periplocae extract, the absorption of this compound in vivo has been described as rapid. nih.gov

Metabolite Identification and Quantification

Metabolite identification and quantification are crucial for understanding the biotransformation of this compound. Studies using LC-MS/MS have been developed and validated for the simultaneous determination of this compound and its metabolites in biological samples, such as rat plasma and tissues. nih.govresearchgate.netnih.gov These methods are sensitive and reliable, enabling the identification and quantification of this compound and its metabolic products. nih.govnih.gov

Several metabolites of this compound have been identified and studied:

Periplocymarin (B150456) is an active metabolite of this compound. wikipedia.orgcaymanchem.com It is formed through the hydrolysis and deglycosylation of this compound. researchgate.net Periplocymarin itself has shown pharmacological effects. wikipedia.org LC-MS/MS methods have been developed for the determination of periplocymarin in biological samples, with reported lower limits of quantification (LLOQs) in the range of 0.5 ng/mL to 1 ng/mL in plasma and tissues. researchgate.netnih.gov

Periplogenin (B192074) is another active metabolite of this compound, also a cardenolide. wikipedia.orgcaymanchem.com It is formed from this compound through hydrolysis of glycosidic bonds, particularly in conditions simulating the human digestive tract fluid. frontiersin.org Similar to periplocymarin, LC-MS/MS methods have been validated for the simultaneous determination of periplogenin alongside this compound and periplocymarin in rat plasma and tissues. nih.govresearchgate.netnih.gov The reported LLOQ for periplogenin in these studies is as low as 0.1 ng/mL to 0.48 ng/mL. researchgate.netnih.gov In vitro metabolic profiling of periplogenin in rat liver microsomes has identified main metabolites such as 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20(22)-enolide. eurekaselect.com

Periplocoside M is another compound related to Periploca sepium. medchemexpress.com Information regarding its specific role as a metabolite of this compound in pharmacokinetic studies is less extensively documented in the provided search results compared to periplocymarin and periplogenin. However, it is listed as a related compound. medchemexpress.comnih.gov

Periplocoside N is a pregnane (B1235032) glycoside isolated from Periploca sepium. medchemexpress.com Similar to Periplocoside M, detailed information specifically on its identification and quantification as a metabolite of this compound within pharmacokinetic studies was not prominently found in the search results. It is recognized as a compound from the same plant source. medchemexpress.com

Periplocoside M

Plasma Concentration Profiles

Following oral administration of this compound, studies in rats have investigated the plasma concentration profiles of this compound and its metabolites. This compound itself was detected in plasma, but often only at a few time points. mdpi.com In contrast, its two main metabolites, periplocymarin and periplogenin, reached maximum plasma concentrations later than the parent compound. mdpi.com Specifically, periplocymarin and periplogenin were reported to reach peak plasma concentrations after 8–10 hours following oral administration of this compound at 50 mg/kg in rats. mdpi.com

Reported maximum plasma concentrations (Cmax) in rats after a 50 mg/kg oral dose of this compound were 1655.63 ± 404.26 ng/mL for periplocymarin and 32.94 ± 9.16 ng/mL for periplogenin. mdpi.com

Tissue distribution studies in rats after a single oral dose of this compound (50 mg/kg) showed that this compound and its two metabolites (periplocymarin and periplogenin) were detected in all selected tissues. nih.govresearchgate.net this compound reached peak concentration quickly in tissues after administration, while periplocymarin and periplogenin reached maximum concentrations more than 4.83 hours post-administration. nih.govresearchgate.net The highest concentrations of analytes tended to be in the liver. nih.govresearchgate.net Higher concentrations were also found in the heart, spleen, lung, and kidney, with a smaller amount distributed into the brain. nih.govresearchgate.net

Here is a summary of plasma concentration data for periplocymarin and periplogenin in rats:

| Compound | Cmax (ng/mL) | Tmax (h) |

| Periplocymarin | 1655.63 ± 404.26 | 8–10 |

| Periplogenin | 32.94 ± 9.16 | 8–10 |

Note: Data is based on a single oral administration of this compound at 50 mg/kg in rats. mdpi.com

Tissue Distribution Studies

Tissue distribution studies of this compound in rats have provided insights into its presence in major organs and its ability to cross the blood-brain barrier researchgate.netnih.gov.

Distribution in Major Organs (Liver, Kidney, Lung, Heart, Spleen)

Following administration, this compound has been detected in various tissues, including the liver, kidney, lung, heart, and spleen researchgate.netnih.gov. Studies in rats have indicated that this compound tends to distribute significantly in these major organs. Specifically, research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) in rats showed that the highest levels of this compound were observed in the liver, followed by the kidney, lung, heart, and spleen researchgate.netlatamjpharm.org. Another study also reported higher concentrations of this compound and its metabolites (periplocymarin and periplogenin) in the heart, liver, spleen, lung, and kidney after oral administration in rats nih.gov.

Interactive Table 1: Relative Tissue Distribution of this compound in Rats (Based on observed levels)

| Organ | Relative Concentration |

| Liver | Highest |

| Kidney | High |

| Lung | High |

| Heart | High |

| Spleen | High |

Note: This table is based on the general trend observed in the cited studies where "higher" or "highest" concentrations were reported in these organs relative to others, particularly the brain.

Brain Distribution

Research suggests that only a small amount of this compound and its chemical constituents are distributed into the brain researchgate.netnih.gov. This indicates that this compound may have limited penetration across the blood-brain barrier in rats.

Elimination Characteristics

Non-compartmental pharmacokinetic analysis in rats has indicated that this compound is followed by rapid elimination researchgate.netlatamjpharm.org. Studies on the metabolism of this compound have suggested that hydrolysis by intestinal bacteria is a primary metabolic pathway nih.gov. However, the total excretion of this compound and its hydrolysate in urine and feces has been reported to be less than 14%, implying that other metabolic pathways, such as phase II metabolism, may also play a significant role in its elimination nih.gov.

Influence of Administration Route on Pharmacokinetics

The route of administration can significantly influence the pharmacokinetics of a drug, including its absorption and bioavailability genomind.comyoutube.com. While specific detailed comparisons of different administration routes for this compound's pharmacokinetics are not extensively detailed in the provided snippets, one study mentioned applying a validated method to study the pharmacokinetics of this compound in rat plasma after intravenous and intramuscular administration nih.gov. Another study highlighted that the absorption of this compound was rapid in vivo after oral administration of Cortex Periplocae extract in rats researchgate.net. Generally, intravenous administration results in 100% bioavailability as the drug enters the systemic circulation directly, whereas oral administration involves absorption which can be influenced by various factors, potentially leading to lower bioavailability genomind.comyoutube.com. The bioavailability of this compound has been reported to be very low in rats, with most of the unchanged form being rapidly eliminated through bile nih.gov.

Toxicology and Safety Assessment of Periplocin

Cardiotoxicity Mechanisms

Periplocin's cardiotoxicity stems from its action as a cardiac glycoside, primarily through the inhibition of the Na+-K+-ATPase pump in cardiac muscle cells litfl.com. This inhibition disrupts the normal ion balance, leading to an increase in intracellular sodium and subsequently calcium, which affects the heart's ability to contract and maintain a regular rhythm litfl.com.

Impact on Electrocardiograms

The effects of this compound on the electrical activity of the heart can be detected through changes in the electrocardiogram. Studies have shown that this compound can significantly alter the ECG in animal models, such as guinea pigs nih.gov. Cardiac glycosides are known to influence ECG parameters by increasing automaticity and slowing conduction through the AV node, potentially causing various degrees of heart block litfl.com. While the general impact on ECGs is noted, specific details on this compound's effects on parameters like QRS duration or QT interval were not the primary focus of the provided search results litfl.comnih.gov.

Metabolomics Studies on Cardiotoxicity

Metabolomics is a valuable tool for understanding the complex biological responses to toxic compounds like this compound researchgate.netnih.govd-nb.info. By analyzing the changes in the metabolic profile of an organism, researchers can identify biomarkers of toxicity and elucidate the affected biochemical pathways researchgate.netnih.govd-nb.info.

Identification of Biomarkers

Metabolomics studies have identified several potential biomarkers associated with this compound-induced cardiotoxicity. One study using GC-MS in rats identified 49 potential biomarkers in plasma and urine researchgate.netnih.gov. Another study using UPLC-Q-TOF/MS on neonatal rat cardiomyocytes identified 11 biomarkers related to cardiotoxicity d-nb.infonih.gov. These biomarkers include substances such as carnitine, acetylcarnitine, lysophosphatidylcholine, proline, glutamic acid, pyroglutamic acid, leucine, pantothenic acid, tryptophan, indoleacrylic acid, and citric acid frontiersin.orgd-nb.infonih.gov. The levels of some of these biomarkers, including carnitine, acetylcarnitine, lysoPC(16:0), proline, glutamic acid, pyroglutamic acid, leucine, pantothenic acid, tryptophan, indoleacrylic acid, and citric acid, were found to decrease with increasing doses of this compound frontiersin.org.

Affected Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, Energy Metabolism, Arachidonic Acid Metabolism)

Metabolomic pathway analysis has revealed that this compound-induced cardiotoxicity is associated with disturbances in several key metabolic pathways. These include the tricarboxylic acid (TCA) cycle, energy metabolism, and arachidonic acid metabolism researchgate.netnih.govresearchgate.net. Additionally, amino acid metabolism and sphingolipid metabolism have been implicated d-nb.infonih.gov. Other pathways identified as potentially affected include phenylalanine, tyrosine, and tryptophan biosynthesis, phenylalanine metabolism, valine, leucine, and isoleucine biosynthesis, glycerophospholipid metabolism, and pantothenate and CoA biosynthesis rsc.orgrsc.org. These metabolic disruptions can impair the normal function of cardiac cells, contributing to the observed cardiotoxicity frontiersin.org.

Hepatotoxicity Considerations

This compound has also been reported to cause hepatotoxicity, although this effect appears to occur at certain doses mdpi.com. While the potential for liver damage is noted, the specific mechanisms underlying this compound-induced hepatotoxicity were not detailed within the provided search results mdpi.comxjtu.edu.cn.

Strategies for Reducing Toxicity

Efforts have been made to find ways to reduce the toxicity of this compound to enhance its therapeutic potential. One approach involves combining this compound with other substances. Studies have shown that Panax notoginseng saponins (B1172615) can effectively reduce this compound-induced cardiotoxicity researchgate.netnih.govresearchgate.net. This protective effect is linked to the ability of Panax notoginseng saponins to normalize the levels of certain cardiotoxicity biomarkers and influence metabolic pathways such as the TCA cycle, energy metabolism, and arachidonic acid metabolism researchgate.netnih.govresearchgate.net. The involvement of efflux transporters like P-glycoprotein (P-gp) in this compound's transport has also been investigated, and inhibiting P-gp has been shown to decrease the efflux ratio of this compound, suggesting a potential strategy to modify its pharmacokinetic profile and reduce toxicity dovepress.com.

Compatibility with Panax Notoginseng Saponins

Research has explored the compatibility of this compound with Panax notoginseng saponins (PNS) as a strategy to mitigate this compound-induced cardiotoxicity researchgate.netresearchgate.netnih.gov. High doses or prolonged use of this compound can lead to serious adverse reactions, particularly cardiotoxicity, which includes complications like arrhythmia researchgate.netresearchgate.net. Panax notoginseng is another herb used in traditional Chinese medicine, known for its protective effects on cardiomyocytes researchgate.net.

Studies, including metabolomic analyses in rats using gas chromatography-mass spectrometry (GC-MS), have investigated the mechanisms underlying this compound-induced cardiotoxicity and how compatibility pairing with PNS might reduce these effects researchgate.netnih.gov. One study identified 49 potential biomarkers associated with this compound-induced cardiotoxicity in rat plasma and urine samples researchgate.netnih.gov. Following compatibility pairing with PNS, the levels of 42 of these biomarkers returned close to normal researchgate.netnih.gov.